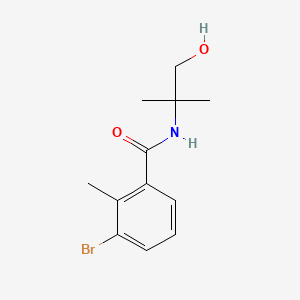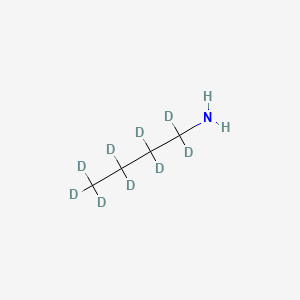
N-Butyl-d9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-d9-amine is a deuterated derivative of n-butylamine, a primary aliphatic amine. It is a colorless liquid with a boiling point of 78°C and a molecular weight of 89.2 g/mol. This compound is used in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: N-Butyl-d9-amine can be synthesized through the hydrogenation of butyronitrile using a cobalt/silicon dioxide catalyst . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by copper(II) triflate under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: N-Butyl-d9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylamine oxides.
Reduction: It can be reduced to form butylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Butylamine oxides.
Reduction: Butylamine.
Substitution: Various butylamine derivatives depending on the substituent used.
科学的研究の応用
N-Butyl-d9-amine is used in the preparation of 5-HT6 receptor antagonists, which affect the concentrations of dopamine and norepinephrine . It may be used in the treatment of neurological degenerative diseases such as Alzheimer’s . Additionally, it is used in environmental research to study the effects of deuterated compounds and in industrial research for the development of new materials and chemicals.
作用機序
The mechanism of action of N-Butyl-d9-amine involves its interaction with specific molecular targets such as the 5-HT6 receptor. By binding to this receptor, it modulates the concentrations of neurotransmitters like dopamine and norepinephrine, which play crucial roles in neurological functions . This modulation can lead to therapeutic effects in the treatment of neurological disorders.
類似化合物との比較
- N-Butylamine
- N-tert-Butylamine
- N-Propylamine
- N-Ethylamine
Comparison: N-Butyl-d9-amine is unique due to its deuterated nature, which makes it useful in research applications where isotopic labeling is required. This property distinguishes it from other similar compounds like N-Butylamine and N-tert-Butylamine, which do not have deuterium atoms. The presence of deuterium can affect the compound’s physical and chemical properties, making it valuable for specific scientific studies .
特性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABUPZFAYXKJW-YNSOAAEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
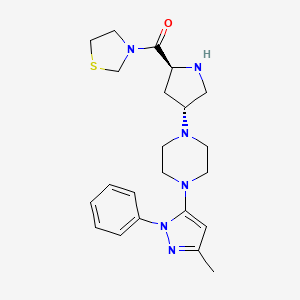
![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)
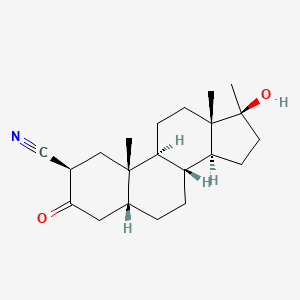
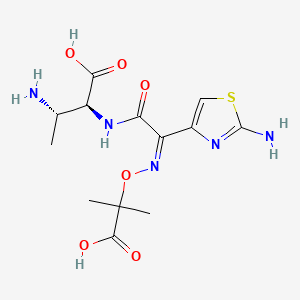

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)
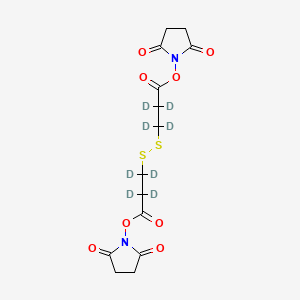

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

